molecular formula C17H12ClN3O4 B4989983 5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4989983
M. Wt: 357.7 g/mol
InChI Key: VZDWYGRYFDDYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. It has also been suggested that the compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting the activity of certain enzymes and proteins involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that the compound has antitumor activity in animal models. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as an anticancer and antibacterial agent. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. It has also shown antibacterial activity against different bacterial strains. However, one of the limitations of using the compound in lab experiments is its unknown mechanism of action. Further studies are needed to determine the exact mechanism of action of the compound.

Future Directions

There are several future directions for research on 5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to determine the exact mechanism of action of the compound. This will help to understand how the compound exerts its anticancer and antibacterial activities. Another direction is to test the compound against different cancer cell lines and bacterial strains to determine its potential as a broad-spectrum anticancer and antibacterial agent. Additionally, future studies could focus on the development of analogs of the compound with improved activity and selectivity.

Synthesis Methods

The synthesis of 5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods is the condensation reaction of 5-chloro-2-phenoxyaniline with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with acetic anhydride to yield the final product. Other methods include the use of different starting materials and reagents.

Scientific Research Applications

5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. It has been shown to exhibit anticancer, antiproliferative, and antimicrobial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against different bacterial strains and has shown antibacterial activity.

properties

IUPAC Name

5-[(5-chloro-2-phenoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-10-6-7-14(25-11-4-2-1-3-5-11)13(8-10)19-9-12-15(22)20-17(24)21-16(12)23/h1-9H,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDWYGRYFDDYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(5-chloro-2-phenoxyphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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